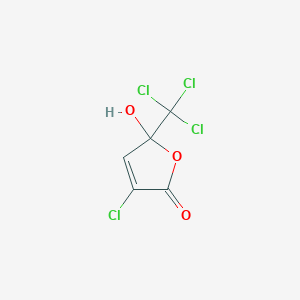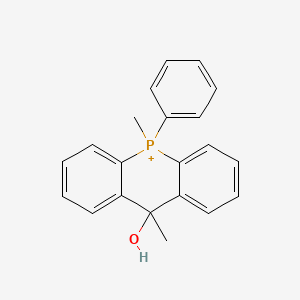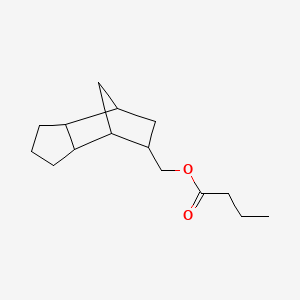
Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 301-711-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is primarily known for its role as a radical initiator in polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled conditions, involving the use of solvents such as ethanol or methanol. The process involves the following steps:
Formation of acetone cyanohydrin: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.
Reaction with hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes various chemical reactions, primarily involving radical formation. Some of the key reactions include:
Radical Initiation: The compound decomposes upon heating, forming free radicals that initiate polymerization reactions.
Oxidation: Under certain conditions, it can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Radical Polymerization: Commonly used in the presence of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Polymers: The primary products formed from radical polymerization reactions are various types of polymers, depending on the monomers used.
Oxides: Oxidation reactions can produce oxides of the compound.
Wissenschaftliche Forschungsanwendungen
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals upon thermal decomposition. These radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s ability to generate radicals makes it a valuable tool in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Peroxide: Another radical initiator used in polymerization reactions.
Potassium Persulfate: Commonly used in radical polymerization and oxidation reactions.
Azobisisobutyronitrile (AIBN): A closely related compound with similar radical initiation properties.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and radical generation efficiency. Compared to other radical initiators, it offers a balance between stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
94031-06-8 |
|---|---|
Molekularformel |
C14H18Br2O6 |
Molekulargewicht |
442.10 g/mol |
IUPAC-Name |
bis(oxiran-2-ylmethyl) 1,2-dibromocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18Br2O6/c15-13(11(17)21-7-9-5-19-9)3-1-2-4-14(13,16)12(18)22-8-10-6-20-10/h9-10H,1-8H2 |
InChI-Schlüssel |
HHOZHVMHLISZTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)(C(=O)OCC2CO2)Br)(C(=O)OCC3CO3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



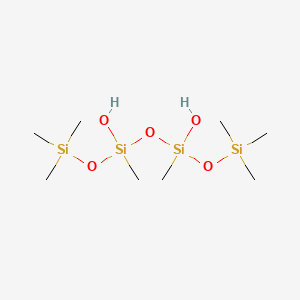
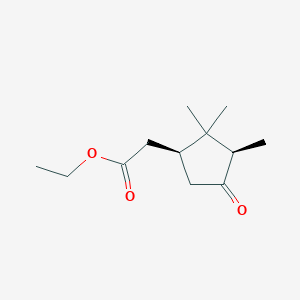

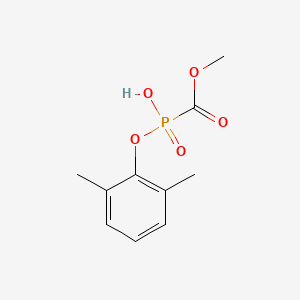
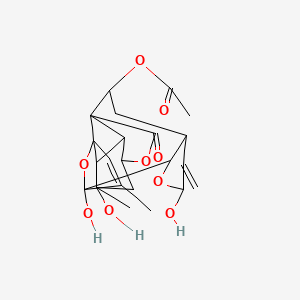


![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)


